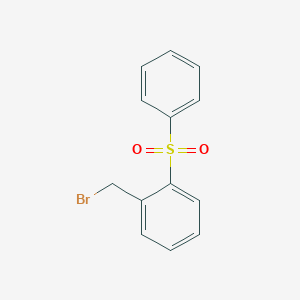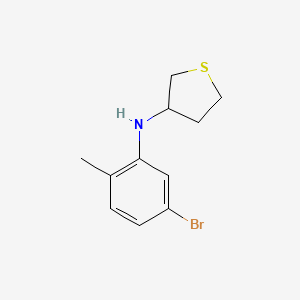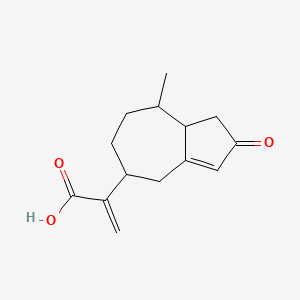![molecular formula C52H42N4 B12095440 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)
2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is a thermally activated delayed fluorescent (TADF) emitter. This compound is notable for its high photoluminescence quantum yield and small singlet-triplet energy difference, making it a promising candidate for organic light-emitting devices (OLEDs) .
Métodos De Preparación
This is achieved through a series of reactions that include the use of specific reagents and conditions to induce a twisted structure, leading to the desired photophysical properties . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a TADF emitter in OLEDs, contributing to the development of high-efficiency, low-cost organic electronic devices . In industry, it is used in the production of advanced materials for electronic devices .
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine involves the promotion of electrons from the ground state to an excited state, followed by delayed fluorescence. This process is facilitated by the small singlet-triplet energy difference, which allows for efficient reverse intersystem crossing . The molecular targets and pathways involved include the interaction with specific photophysical environments that enhance its emission properties .
Comparación Con Compuestos Similares
Compared to other TADF emitters, 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine stands out due to its high photoluminescence quantum yield and low turn-on voltage . Similar compounds include other pyrimidine-based TADF emitters and acridine derivatives, which may have different photophysical properties and applications .
Propiedades
Fórmula molecular |
C52H42N4 |
|---|---|
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine |
InChI |
InChI=1S/C52H42N4/c1-51(2)40-18-8-12-22-46(40)55(47-23-13-9-19-41(47)51)38-30-26-35(27-31-38)44-34-45(54-50(53-44)37-16-6-5-7-17-37)36-28-32-39(33-29-36)56-48-24-14-10-20-42(48)52(3,4)43-21-11-15-25-49(43)56/h5-34H,1-4H3 |
Clave InChI |
MFYOSKAZCVDONI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC(=NC(=N5)C6=CC=CC=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C(C1=CC=CC=C18)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)


![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)

![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)


![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


